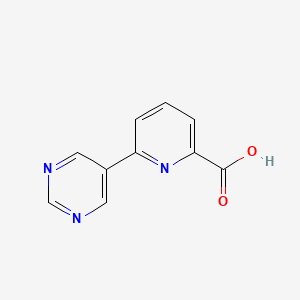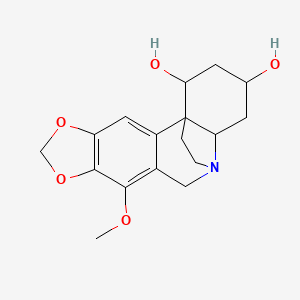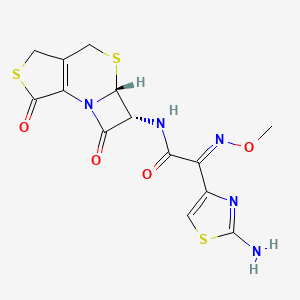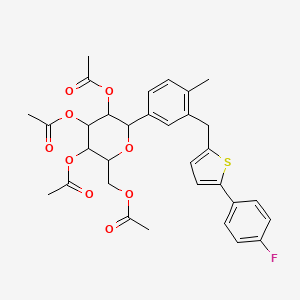
6-(Pyrimidin-5-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrimidin-5-yl)picolinic acid is an organic compound that features a pyrimidine ring attached to a picolinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and picolinic acid moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Acid chlorides and alkynes under Sonogashira conditions are typical reagents.
Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(Pyrimidin-5-yl)picolinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Pyrimidine Derivatives: Compounds such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.
Uniqueness: 6-(Pyrimidin-5-yl)picolinic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. Its ability to inhibit viral entry by targeting zinc finger proteins sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
6-pyrimidin-5-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
UVGRSICWBATXBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)
![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)
![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)




![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

